3-(4-fluorophenyl)-N'-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(4-fluorophenyl)-N’-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a fluorophenyl group and a hydroxyphenylmethylidene moiety. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N’-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide with 3-hydroxybenzaldehyde under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is obtained after purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-N’-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imine group can be reduced to form an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(4-fluorophenyl)-N’-[(E)-(3-formylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide.
Reduction: Formation of 3-(4-fluorophenyl)-N’-[(E)-(3-aminophenyl)methylidene]-1H-pyrazole-5-carbohydrazide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-N’-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms . In cancer research, the compound has been shown to inhibit the androgen receptor signaling pathway, leading to reduced proliferation of prostate cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-(4-fluorophenyl)-1H-pyrazole derivatives: These compounds share the pyrazole core structure and have been studied for their antiproliferative activity against cancer cells.
4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol: This compound has a similar fluorophenyl group and has been investigated for its unique chemical properties.
Uniqueness
3-(4-fluorophenyl)-N’-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to its combination of a pyrazole ring with both fluorophenyl and hydroxyphenylmethylidene groups. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.
Properties
Molecular Formula |
C17H13FN4O2 |
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Molecular Weight |
324.31 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H13FN4O2/c18-13-6-4-12(5-7-13)15-9-16(21-20-15)17(24)22-19-10-11-2-1-3-14(23)8-11/h1-10,23H,(H,20,21)(H,22,24)/b19-10+ |
InChI Key |
XUCIIMFXXKIJGS-VXLYETTFSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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